molecular formula C25H28ClNO2 B8055714 Endoxifen (Z-isomer hydrochloride)

Endoxifen (Z-isomer hydrochloride)

Cat. No.: B8055714
M. Wt: 409.9 g/mol
InChI Key: RPFIMPDXTABYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endoxifen (Z-isomer hydrochloride) is a potent metabolite of tamoxifen, a nonsteroidal selective estrogen receptor modulator (SERM). It is primarily used in the treatment of estrogen receptor-positive breast cancer. Endoxifen exerts its effects by binding to estrogen receptors, thereby inhibiting the proliferative actions of estrogen in breast cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Endoxifen can be synthesized through the demethylation of tamoxifen followed by hydroxylation. The synthetic route involves the use of reagents such as lithium aluminum hydride (LiAlH4) for demethylation and various oxidizing agents for hydroxylation.

Industrial Production Methods: In an industrial setting, the production of Endoxifen involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Endoxifen undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Various nucleophiles and electrophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives and demethylated compounds.

Scientific Research Applications

Endoxifen is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: Studying the mechanisms of estrogen receptor modulation and developing new SERMs.

  • Biology: Investigating the role of estrogen receptors in various biological processes.

  • Medicine: Developing treatments for estrogen receptor-positive breast cancer and other estrogen-related conditions.

  • Industry: Producing pharmaceuticals and conducting quality control tests for estrogen receptor modulators.

Mechanism of Action

Endoxifen exerts its effects by binding to estrogen receptors, specifically the estrogen receptor-alpha (ERα). This binding inhibits the transcriptional activity of estrogen-responsive genes, leading to the suppression of cell proliferation and tumor growth in estrogen receptor-positive breast cancer cells. The molecular targets and pathways involved include the estrogen receptor signaling pathway and various downstream effectors.

Comparison with Similar Compounds

  • Tamoxifen

  • Raloxifene

  • 4-Hydroxytamoxifen

Endoxifen's uniqueness lies in its direct binding affinity to estrogen receptors and its potent anti-estrogenic effects without the need for metabolic activation.

Properties

IUPAC Name

4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFIMPDXTABYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.